Cycloxidim is a post-emergence herbicide classified as a cyclohexene oxime, primarily used for controlling grass weeds in various agricultural settings. Its chemical structure is defined by the formula C17H27NO3S, and it features a unique combination of functional groups, including an ethoxyimino group and a tetrahydrothiopyran moiety. Cycloxidim operates by inhibiting the enzyme acetylcoenzyme A carboxylase (ACCase) within the chloroplasts of sensitive plant species, disrupting fatty acid synthesis essential for plant growth and development .
The compound appears as a colorless to yellow paste with a moderate aromatic odor in its technical form. It is characterized as a weak acid with high solubility in organic solvents and variable solubility in water, depending on the pH of the environment .
As mentioned earlier, cycloxidim acts as a selective herbicide by inhibiting the ACCase enzyme in grass weeds. This enzyme is crucial for the weed's production of fatty acids, essential for its growth and survival []. When cycloxidim binds to the ACCase enzyme, it forms an inactive complex, preventing the enzyme from carrying out its function. Consequently, fatty acid synthesis is disrupted, leading to the death of the weed []. Interestingly, certain crops, like corn, have developed a natural tolerance to cycloxidim due to mutations in the ACCase enzyme that prevent the herbicide from binding [].
Cycloxidim is considered to have moderate toxicity []. Direct contact with the skin, eyes, or inhalation can cause irritation. Ingestion can be harmful. Always refer to the Safety Data Sheet (SDS) provided by the manufacturer for detailed handling and safety precautions.
Here are some additional points to consider:
These metabolic transformations are crucial for understanding the compound's environmental fate and potential toxicity.
Cycloxidim exhibits selective herbicidal activity against a range of grass species. It has been shown to effectively control weeds such as Molinia caerulea, Calamagrostis epigejos, and Holcus lanatus without harming young trees or other non-target plants when applied correctly . Its mechanism of action, targeting ACCase, makes it particularly effective against grasses that are resistant to other herbicides like glyphosate and propyzamide .
In studies assessing its efficacy, cycloxidim demonstrated prolonged control over certain grass species, providing effective weed management solutions in forestry and agricultural contexts .
The synthesis of cycloxidim involves several steps that typically include:
These synthetic routes are designed to optimize yield while ensuring the purity of the final herbicide product .
Cycloxidim is primarily applied in:
Its selectivity and effectiveness against specific weed species make it an important tool for sustainable agricultural practices.
Research has focused on cycloxidim's interactions with various environmental factors, including:
Understanding these interactions is critical for predicting its behavior in field applications and its impact on non-target organisms.
Cycloxidim shares structural similarities with several other herbicides. Below is a comparison highlighting its uniqueness:
Compound Name | Chemical Structure | Mechanism of Action | Unique Features |
---|---|---|---|
Propyzamide | C13H16N2O2 | Inhibits cell division | Broad-spectrum; less selective |
Clethodim | C17H22ClNO4 | Inhibits ACCase | Similar mode; more selective |
Clodinafop-propargyl | C15H18ClNO4 | Inhibits ACCase | Effective on specific grasses |
Fenoxaprop-p-ethyl | C15H16FNO4 | Inhibits ACCase | Less effective than cycloxidim |
Cycloxidim's distinctiveness lies in its ability to selectively target specific grass species while being safe for certain crops and trees, making it a preferred choice in integrated weed management strategies .
Acetyl-coenzyme A carboxylase serves as the committed and rate-limiting enzyme in the de novo fatty acid biosynthesis pathway in plants [1] [2]. This biotinylated enzyme catalyzes the adenosine triphosphate-dependent carboxylation of acetyl-coenzyme A to form malonyl-coenzyme A, which functions as the essential building block for fatty acid elongation [2] [3]. The catalytic mechanism involves two sequential steps: first, the biotin carboxylase domain facilitates the adenosine triphosphate-dependent carboxylation of the covalently attached biotin prosthetic group, followed by the carboxyltransferase domain transferring the carboxyl group from carboxybiotin to acetyl-coenzyme A [2] [4].
The enzyme exists in two distinct architectural forms across plant taxa. Graminaceous species possess a multifunctional, single-chain acetyl-coenzyme A carboxylase (~250 kilodaltons) that integrates all functional domains within a single polypeptide [2] [5]. In contrast, dicotyledonous plants contain a multisubunit form comprising separate polypeptides that assemble into a hetero-oligomeric complex [2] [6]. This structural divergence provides the molecular basis for the selective herbicidal activity of cycloxidim against grasses [5] [6].
In chloroplasts of sensitive grass species, acetyl-coenzyme A carboxylase activity directly correlates with the rate of fatty acid biosynthesis [7] [8]. The enzyme demonstrates higher activity under illuminated conditions compared to darkness, reflecting the light-dependent regeneration of adenosine triphosphate and reduced nicotinamide adenine dinucleotide phosphate cofactors required for optimal catalytic function [7] [8]. Quantitative analysis reveals that specific acetyl-coenzyme A carboxylase activity in etiolated barley seedlings exceeds that found in etioplasts, with mitochondrial enzyme abundance comparable to respiratory chain protein complexes [2].
The carboxyltransferase domain of acetyl-coenzyme A carboxylase contains the primary binding site for cycloxidim and related cyclohexanedione herbicides [4] [9]. High-resolution structural modeling reveals that the herbicide binding cavity is located within the carboxyltransferase active site, characterized by a hydrophobic environment that accommodates the cyclohexanedione scaffold [9] [10]. The binding site architecture demonstrates remarkable specificity for the multifunctional form of acetyl-coenzyme A carboxylase found in grasses, while exhibiting minimal affinity for the multisubunit enzyme variants present in dicotyledonous species [5] [6] [11].
Five critical amino acid residues within the carboxyltransferase domain determine cycloxidim binding specificity: isoleucine-1781, tryptophan-2027, isoleucine-2041, aspartic acid-2078, and glycine-2096 [9] [10]. These residues are positioned adjacent to each other at the surface of the binding cavity, creating a three-dimensional environment that facilitates optimal herbicide-enzyme interactions [9]. The spatial arrangement of these residues generates overlapping but distinct binding sites for different acetyl-coenzyme A carboxylase inhibitor chemical classes [9] [10].
Molecular dynamics studies demonstrate that cycloxidim binding involves cooperative interactions with multiple amino acid residues [5] [11]. Sensitive acetyl-coenzyme A carboxylase isoforms exhibit non-cooperative herbicide binding kinetics, whereas naturally or acquired resistant forms display cooperative binding behavior [5] [11]. This cooperative binding phenomenon represents the primary kinetic property that differentiates herbicide-sensitive from herbicide-insensitive enzyme variants [5] [11].
Cycloxidim exists in multiple tautomeric forms that demonstrate differential binding affinities to acetyl-coenzyme A carboxylase [12] [13]. The compound primarily exists as geometric isomers (E and Z forms) based on the orientation around the oxime functional group [12] [13]. Environmental pH conditions significantly influence tautomeric equilibrium, with the Z-isomer predominating under acidic conditions (pH < 7) and the E-isomer favored under basic conditions (pH > 7) [12] [13].
The Z-isomeric form exhibits substantially higher binding affinity to acetyl-coenzyme A carboxylase compared to the E-isomer [12] [13]. This enhanced binding correlates with increased herbicidal potency, as the Z-form demonstrates superior inhibitory activity against fatty acid biosynthesis in sensitive grass species [12] [13]. The structural basis for differential binding affinity relates to conformational compatibility between the Z-isomer and the carboxyltransferase binding cavity architecture [12] [13].
Keto-enol tautomerism also influences cycloxidim binding dynamics [14] [15]. The enolic tautomer generally displays higher binding affinity compared to the ketonic form, reflecting optimal hydrogen bonding interactions with specific amino acid residues within the enzyme active site [14] [15]. Beta-diketone compounds, including cycloxidim, form strong intramolecular hydrogen bonds that stabilize the enolic configuration and facilitate enzyme binding [15].
Solution stability varies among tautomeric forms, with implications for herbicidal efficacy [12] [13]. The Z-isomer demonstrates greater stability in aqueous formulations, particularly under typical field application conditions [12] [13]. This stability advantage contributes to consistent herbicidal performance and explains the predominance of the Z-form in commercial cycloxidim formulations [12] [13].
Interspecies variations in acetyl-coenzyme A carboxylase structure create differential sensitivity patterns to cycloxidim [16] [5] [9]. Grass species exhibit a broad spectrum of herbicide susceptibility, ranging from highly sensitive (such as Digitaria sanguinalis and Setaria viridis) to moderately resistant (such as certain Poa annua populations) [16] [17]. These sensitivity differences correlate with subtle amino acid sequence variations within the carboxyltransferase domain [16] [9].
Molecular analysis of acetyl-coenzyme A carboxylase sequences from multiple grass species reveals polymorphisms at key binding site residues [9] [10]. Natural variations at positions homologous to the critical binding residues (1781, 2027, 2041, 2078, and 2096) contribute to baseline sensitivity differences observed among species [9] [10]. For example, some Festuca rubra populations possess naturally occurring amino acid substitutions that confer inherent cycloxidim insensitivity [5] [11].
Biochemical characterization demonstrates that resistant grass species often exhibit altered herbicide binding cooperativity [5] [11]. While sensitive species display simple, non-cooperative binding kinetics, resistant populations show complex cooperative binding patterns that reduce overall herbicide efficacy [5] [11]. This cooperative binding phenomenon appears to be the primary determinant of natural herbicide tolerance in certain grass species [5] [11].
Kinetic analysis reveals that Michaelis-Menten constants for acetyl-coenzyme A carboxylase substrates (adenosine triphosphate, bicarbonate, and acetyl-coenzyme A) remain consistent across species regardless of cycloxidim sensitivity [5] [11]. This observation indicates that herbicide resistance mechanisms do not compromise normal enzyme catalytic function, suggesting that resistance mutations specifically affect herbicide binding without altering substrate recognition [5] [11].
Target-site resistance to cycloxidim results from specific amino acid substitutions within the carboxyltransferase domain of acetyl-coenzyme A carboxylase [4] [18] [19]. The most extensively characterized mutation involves substitution of isoleucine-1781 with leucine, which confers broad-spectrum resistance to cyclohexanedione, aryloxyphenoxypropionate, and phenylpyrazoline herbicides [4] [18] [19]. A novel isoleucine-1781-threonine mutation has been identified that provides moderate resistance specifically to cycloxidim and related cyclohexanedione compounds [20] [19] [21].
The isoleucine-1781-threonine substitution demonstrates dominant inheritance patterns, with heterozygous plants exhibiting four-fold resistance to cycloxidim [20] [19] [21]. Homozygous individuals carrying this mutation display even higher resistance levels, indicating a gene dosage effect [20] [19] [21]. Molecular modeling suggests that the threonine substitution alters the hydrophobic character of the binding cavity, reducing cycloxidim binding affinity while maintaining enzyme catalytic activity [20] [19] [21].
Tryptophan-2027-cysteine represents another critical target-site mutation that affects cycloxidim sensitivity [18] [22] [23]. This substitution primarily confers resistance to aryloxyphenoxypropionate and phenylpyrazoline herbicides while maintaining susceptibility to most cyclohexanedione compounds [18] [22] [23]. However, some studies report that specific cyclohexanedione herbicides, including cycloxidim, may be affected by this mutation under certain conditions [18] [22] [23].
Additional target-site mutations documented to affect cycloxidim sensitivity include aspartic acid-2078-glycine and cysteine-2088-arginine [24] [18] [22] [25] [26]. The aspartic acid-2078-glycine mutation confers broad-spectrum resistance to all major acetyl-coenzyme A carboxylase inhibitor classes, while the cysteine-2088-arginine substitution provides high-level resistance with similar cross-resistance patterns [24] [18] [22] [25] [26]. These mutations demonstrate that multiple amino acid positions can independently or cooperatively contribute to cycloxidim resistance [24] [18] [22] [25] [26].
Non-target site resistance mechanisms involve physiological processes that prevent cycloxidim from reaching its target enzyme or reduce herbicide efficacy through alternative pathways [27] [28] [29]. Enhanced herbicide metabolism represents the most significant non-target site resistance mechanism, primarily mediated by cytochrome P450 monooxygenases [30] [27] [31] [32]. Multiple cytochrome P450 families, including CYP72, CYP81, and CYP89, demonstrate upregulated expression in resistant populations [27] [29] [33].
Cytochrome P450-mediated metabolism converts cycloxidim into non-toxic polar metabolites through hydroxylation and subsequent conjugation reactions [30] [32] [34]. Resistant biotypes metabolize cycloxidim at significantly faster rates compared to susceptible populations, with enhanced metabolism detectable within hours of herbicide application [30] [32] [34]. The primary metabolic pathway involves ring hydroxylation followed by conjugation with sugar moieties or glutathione [30] [32] [34].
Glutathione S-transferase enzymes contribute to cycloxidim resistance through alternative metabolic pathways [27] [29]. Specific glutathione S-transferase isoforms, particularly GSTF1, demonstrate elevated activity in resistant populations [27] [29]. These enzymes catalyze the conjugation of cycloxidim or its metabolites with glutathione, facilitating herbicide detoxification and vacuolar sequestration [27] [29].
Reduced herbicide uptake and altered translocation patterns represent additional non-target site resistance mechanisms [27] [35]. Some resistant populations exhibit decreased cycloxidim absorption through leaf surfaces, limiting herbicide bioavailability [35]. Furthermore, altered herbicide translocation mediated by ATP-binding cassette transporters can sequester cycloxidim away from target tissues [27]. These mechanisms often demonstrate cross-resistance to multiple herbicide classes, complicating resistance management strategies [27] [28] [29].
Table 1: Target-Site Mutations in Acetyl-Coenzyme A Carboxylase Conferring Herbicide Resistance
Mutation | Aryloxyphenoxypropionates | Cyclohexanediones | Phenylpyrazolines | References |
---|---|---|---|---|
Isoleucine-1781-Leucine | High | High | High | [4] [18] [19] |
Isoleucine-1781-Threonine | Moderate | Moderate | Low | [20] [19] [21] |
Tryptophan-1999-Cysteine | Moderate | Susceptible | Susceptible | [4] [36] |
Tryptophan-2027-Cysteine | High | Susceptible | High | [18] [22] [23] |
Tryptophan-2027-Serine | High | Susceptible | High | [37] [38] |
Isoleucine-2041-Asparagine | High | Susceptible | High | [18] [22] |
Aspartic acid-2078-Glycine | High | High | High | [24] [18] [22] |
Cysteine-2088-Arginine | High | High | High | [18] [25] [26] |
Glycine-2096-Alanine | High | Susceptible | High | [4] [22] |
Table 2: Species-Specific Variations in Cycloxidim Binding Affinity
Species | ACCase Sensitivity (I50 R/S ratio) | Predominant Resistance Mechanism | References |
---|---|---|---|
Echinochloa crus-galli (susceptible) | 1.0 | None | [16] [17] |
Echinochloa crus-galli (resistant) | 8.7-14.8 | Target-site + Enhanced metabolism | [24] [30] |
Digitaria sanguinalis | 1.0 | None | [16] |
Setaria viridis | 1.0 | None | [16] |
Poa annua (resistant) | 6.0-7.0 | Target-site | [16] [17] |
Alopecurus myosuroides (susceptible) | 1.0 | None | [18] [27] |
Alopecurus myosuroides (resistant) | 17.0 | Target-site | [18] [27] |
Lolium multiflorum (susceptible) | 1.0 | None | [17] [36] [23] |
Lolium multiflorum (resistant) | 4.0-23.4 | Target-site + Non-target site | [17] [36] [23] |
Table 3: Tautomeric Forms of Cycloxidim and Their Binding Characteristics
Tautomeric Form | Predominant pH Range | Binding Affinity | Stability in Solution | Herbicidal Activity | References |
---|---|---|---|---|---|
Z-isomer (acidic conditions) | pH < 7 | Higher | More stable | Higher | [12] [13] |
E-isomer (basic conditions) | pH > 7 | Lower | Less stable | Lower | [12] [13] |
Keto form | Variable | Moderate | Variable | Lower | [14] [15] |
Enol form | Variable | Higher | Variable | Higher | [14] [15] |
Table 4: Non-Target Site Resistance Mechanisms to Cycloxidim
Resistance Mechanism | Primary Enzyme Families | Cross-Resistance Pattern | Detection Method | References |
---|---|---|---|---|
Enhanced cytochrome P450 metabolism | CYP72, CYP81, CYP89 | Multiple herbicide classes | P450 inhibitor assays | [30] [27] [31] [32] |
Glutathione S-transferase activity | GSTF1, GSTU | Limited cross-resistance | GST activity assays | [27] [29] |
Reduced herbicide uptake | Transporter proteins | Herbicide-specific | Absorption studies | [35] |
Altered herbicide translocation | ABC transporters | Variable | Translocation studies | [27] |
Herbicide sequestration | UDP-glucuronosyltransferases | Variable | Metabolite analysis | [28] |